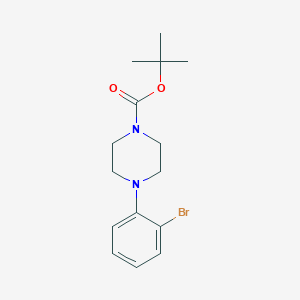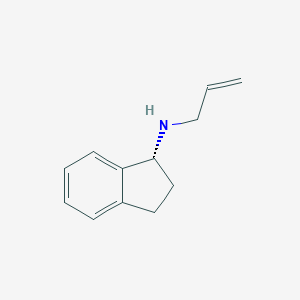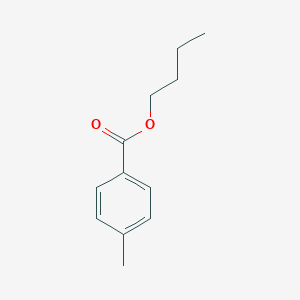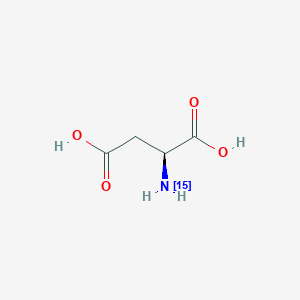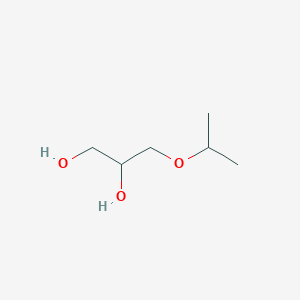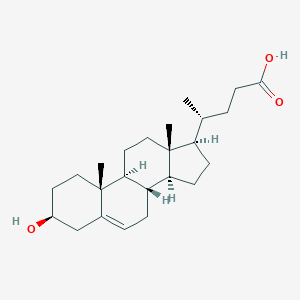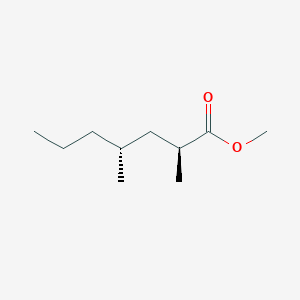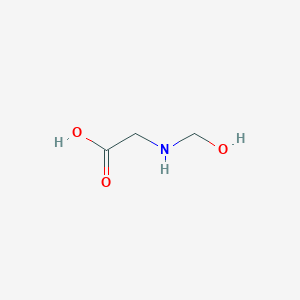
n-(Hydroxymethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hydroxymethyl)glycine, also known as sarcosine, is a naturally occurring amino acid derivative. It is found in various foods such as turkey, legumes, and vegetables. In recent years, sarcosine has gained attention for its potential use in scientific research due to its unique properties and effects.
Mécanisme D'action
Sarcosine acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to the glycine site on the receptor and enhances the activity of glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. This results in increased neural plasticity and improved cognitive function.
Effets Biochimiques Et Physiologiques
Sarcosine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. Sarcosine has also been shown to improve mitochondrial function and reduce oxidative stress. Additionally, n-(Hydroxymethyl)glycine has been shown to improve cognitive function and reduce symptoms of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Sarcosine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, n-(Hydroxymethyl)glycine has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has a short half-life in the body, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on n-(Hydroxymethyl)glycine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, n-(Hydroxymethyl)glycine may have potential use in the treatment of cancer. Further research is needed to fully understand the mechanisms of action of n-(Hydroxymethyl)glycine and its potential therapeutic uses.
Méthodes De Synthèse
Sarcosine can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction between chloroacetic acid and sodium glycinate. Enzymatic synthesis involves the use of glycine oxidase to catalyze the conversion of glycine to n-(Hydroxymethyl)glycine. Microbial synthesis involves the use of bacteria to produce n-(Hydroxymethyl)glycine from glycine.
Applications De Recherche Scientifique
Sarcosine has been studied for its potential use in various scientific research applications. It has been shown to have neuroprotective effects and may have potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Sarcosine has also been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth and promote apoptosis in cancer cells.
Propriétés
Numéro CAS |
15874-34-7 |
|---|---|
Nom du produit |
n-(Hydroxymethyl)glycine |
Formule moléculaire |
C3H7NO3 |
Poids moléculaire |
105.09 g/mol |
Nom IUPAC |
2-(hydroxymethylamino)acetic acid |
InChI |
InChI=1S/C3H7NO3/c5-2-4-1-3(6)7/h4-5H,1-2H2,(H,6,7) |
Clé InChI |
WBTIFBJEYFLFFW-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NCO |
SMILES canonique |
C(C(=O)O)NCO |
Autres numéros CAS |
15874-34-7 |
Synonymes |
monomethylolglycine sodium hydroxymethylglycinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



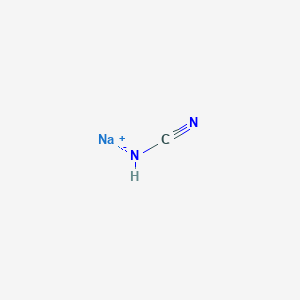
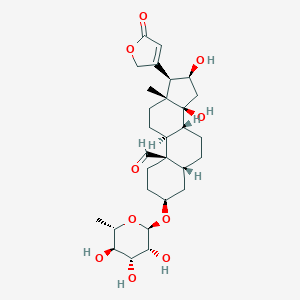
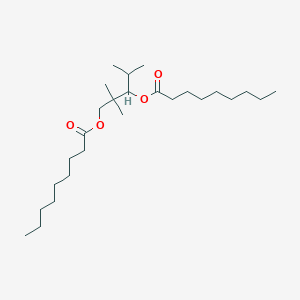
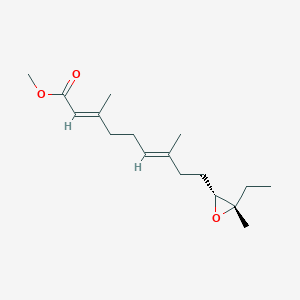
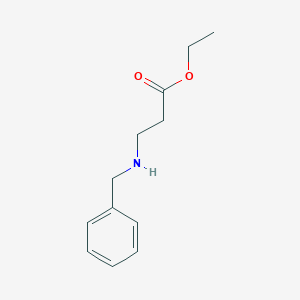
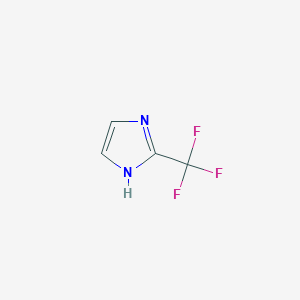
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
